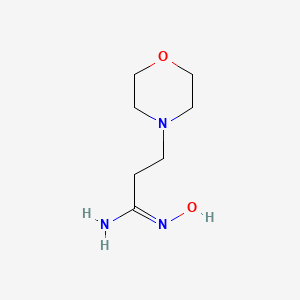

3-(Morpholin-4-yl)propionamidoxim

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Morpholin-4-yl)propionamidoxime is an organic compound characterized by the presence of a morpholine ring attached to a propionamidoxime moiety

Wissenschaftliche Forschungsanwendungen

3-(Morpholin-4-yl)propionamidoxime has several applications in scientific research:

Antibacterial and Antifungal Properties: Complexes of this compound with metals like copper and nickel have shown significant antibacterial and antifungal activities.

Antiradical Properties: The compound exhibits antiradical properties, making it useful in studies related to oxidative stress and related biological processes.

Wirkmechanismus

Target of Action

The primary target of 3-(Morpholin-4-yl)propionamidoxime is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .

Mode of Action

3-(Morpholin-4-yl)propionamidoxime interacts with its target, LRRK2, by inhibiting its kinase activity. This inhibition is achieved by the compound binding to the ATP-binding site of the kinase .

Biochemical Pathways

The biochemical pathways affected by 3-(Morpholin-4-yl)propionamidoxime are those involving LRRK2. LRRK2 is involved in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, 3-(Morpholin-4-yl)propionamidoxime can potentially affect these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 3-(Morpholin-4-yl)propionamidoxime’s action are primarily related to its inhibition of LRRK2. This can potentially lead to a decrease in the pathological effects associated with increased LRRK2 activity, such as those seen in Parkinson’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-yl)propionamidoxime typically involves the reaction of morpholine with an appropriate precursor. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by conversion to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 3-(Morpholin-4-yl)propionamidoxime are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reactants, and optimizing reaction conditions for maximum yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Morpholin-4-yl)propionamidoxime undergoes various chemical reactions, including:

Substitution Reactions: It can react with aromatic sulfonyl chlorides in the presence of triethylamine to form 2-amino-8-oxa-1,5-diazaspiro[4.5]dec-1-ene-5-ammonium arylsulfonates.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.

Common Reagents and Conditions

Aromatic Sulfonyl Chlorides: Used in substitution reactions to form sulfonate derivatives.

Bases: Triethylamine is commonly used to facilitate reactions.

Major Products Formed

Sulfonate Derivatives: Formed from reactions with aromatic sulfonyl chlorides.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholine: A simpler compound with a similar morpholine ring structure.

β-Aminopropionamidoxime Derivatives: These compounds share a similar amidoxime moiety and have been studied for their antidiabetic properties.

Uniqueness

3-(Morpholin-4-yl)propionamidoxime is unique due to its combination of a morpholine ring and a propionamidoxime moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

IUPAC Name |

N'-hydroxy-3-morpholin-4-ylpropanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMYEKAPTYTGAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.